Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of approximately 306.40 g/mol. This compound is characterized by its piperazine structure, which includes a tert-butyl group and an amino-substituted phenyl ring. It is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its biological activities.
The compound is classified as an organic piperazine derivative and is often utilized in pharmaceutical research for its ability to interact with various biological targets. It serves as a precursor for the synthesis of more complex molecules, making it valuable in both academic research and industrial applications.
The synthesis of tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-3-methoxyphenyl)piperazine with tert-butyl chloroformate. This reaction is generally performed in an organic solvent, such as dichloromethane, under basic conditions provided by a base like triethylamine. The following steps outline the synthetic route:
The synthetic process can be optimized for yield and purity by adjusting factors such as temperature, solvent choice, and reaction time. The use of continuous flow reactors in industrial settings may enhance efficiency and consistency in producing this compound.
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate features a piperazine ring that is substituted with both a tert-butyl group and a methoxy-substituted phenyl group. The structural formula can be represented as follows:
The piperazine ring contributes to the compound's ability to engage in hydrogen bonding and other interactions with biological macromolecules, enhancing its potential pharmacological properties.
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate can participate in various chemical reactions, including:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation may yield nitro compounds, while reduction can lead to secondary amines.
The mechanism of action of tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the precise pathways involved, particularly regarding its potential therapeutic applications .
Relevant data on melting point, boiling point, and other physical constants should be determined experimentally for precise characterization.
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate has several significant applications:
This compound's unique structural features make it valuable for further exploration in both academic research and pharmaceutical applications.
The molecule’s architecture integrates three pharmacologically significant domains: the tert-butoxycarbonyl (Boc)-protected piperazine ring, the ortho-methoxy-substituted aniline system, and the para-amino phenyl linkage. The Boc group serves as a reversible protecting moiety that shields the basic piperazine nitrogen during synthetic transformations, while allowing facile deprotection under acidic conditions to generate reactive secondary amines for downstream derivatization [6]. The piperazine ring adopts a chair conformation in solid state, providing stereoelectronic versatility for target binding, as confirmed by crystallographic studies of analogous compounds [10].
The methoxy group ortho to the aniline nitrogen exerts both steric and electronic effects: it enhances solubility through weak hydrogen bond acceptance, and directs electrophilic substitution patterns during ring functionalization. Meanwhile, the primary amino group enables covalent conjugation with carboxylic acids, aldehydes, or alkyl halides, facilitating rapid molecular diversification. Computational analyses predict moderate basicity (pKa ≈ 7.63) for the aniline nitrogen, suggesting partial protonation under physiological conditions—a property that may influence membrane permeability and bioavailability in derived pharmaceuticals [9]. This balanced amphiphilicity is evidenced by its calculated boiling point (476.5°C) and refractive index (1.557), parameters correlating with molecular polarizability and solid-state packing efficiency.
Table 2: Functional Group Contributions to Pharmacological Utility
Structural Element | Chemical Function | Biological Relevance |
---|---|---|
Boc-Protected Piperazine | • Reversible N-protection• Conformational flexibility | • Facilitates blood-brain barrier penetration• Enables salt formation for solubility |
2-Methoxy Substituent | • Steric hindrance• Weak H-bond acceptance | • Metabolic stability enhancement• Direction of ring functionalization |
4-Amino Group | • Electrophile conjugation site• H-bond donation | • Covalent linkage to pharmacophores• Target binding affinity |
This compound functions as a high-value synthetic intermediate in the synthesis of kinase inhibitors, particularly those targeting focal adhesion kinase (FAK) and epidermal growth factor receptor (EGFR). Its commercial availability from specialty suppliers (e.g., Ambeed, AK Scientific) at research-scale quantities (1g: $295; 5g: $1317) underscores its industrial importance [8]. The synthetic utility primarily derives from two reactive centers: the aromatic amino group participates in palladium-catalyzed aminations or acylation reactions, while the Boc-protected piperazine undergoes acid-mediated deprotection to liberate the secondary amine, which readily couples with electrophiles such as heteroaryl chlorides or sulfonyl halides.
In the synthesis of FAK inhibitors described in Patent US9012461B2, this compound serves as the aromatic head group that is conjugated to pyrimidine-based cores. The aniline nitrogen directly links to the pyrimidin-4-yl moiety via Buchwald-Hartwig coupling, yielding potent inhibitors with IC₅₀ values <100 nM. The Boc group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane, generating the free piperazine for terminal functionalization [3] [6]. This two-step strategy demonstrates exceptional modularity:
1. Coupling: Ar-NH₂ + Pyrimidine-Cl → Ar-NH-Pyrimidine 2. Deprotection/Conjugation: Boc-Piperazine-Ar + TFA → H₂N-Piperazine-Ar H₂N-Piperazine-Ar + R-X → R-HN-Piperazine-Ar
Storage recommendations emphasize protection from light and moisture (2–8°C under inert atmosphere), reflecting the compound’s sensitivity to oxidative degradation and hydrolytic cleavage of the carbamate group [7]. Analytical characterization typically employs LC-MS (electrospray ionization) and ¹H-NMR (CDCl₃ or DMSO-d₆), with diagnostic signals including the Boc singlet at δ 1.43 ppm and methoxy resonance at δ 3.79 ppm.
Table 3: Commercial Availability and Handling Specifications
Supplier | Purity | Packaging | Price (USD) | Storage Conditions |
---|---|---|---|---|
AK Scientific | >95% | 5g | $1,317 | Cool, dry place |
SynChem Inc. | 95% | 1g | $295 | Room temperature, inert gas |
Ambeed | Not specified | Research scale | Quote-based | 2–8°C, dark |
The compound emerged as a strategic intermediate during kinase inhibitor development in the early 2010s, with foundational intellectual property disclosed in US9012461B2 (2015) and WO2012061299A1 (2012). These patents established its role in generating potent, selective FAK and EGFR inhibitors for oncology indications. US9012461B2 specifically claims synthetic methodologies where this piperazine derivative is coupled to heterocyclic cores to yield compounds with nanomolar inhibitory activity against FAK autophosphorylation. The ortho-methoxy aniline motif was found to enhance cellular permeability relative to unsubstituted analogs, while the Boc-piperazine group streamlined analog synthesis through orthogonal protection [3] [6].
Crystallographic evidence from related compounds (e.g., C30H33N5O3) demonstrates that the piperazine ring adopts a chair conformation when integrated into target pharmaceuticals, with dihedral angles between the pyrimidine and methoxyphenyl rings ranging from 8.72° to 20.27°. This conformational flexibility enables optimal binding pocket occupancy in kinase domains. The hydrogen bonding network involving the aniline nitrogen and methoxy oxygen is critical for ATP-competitive inhibition, as validated in structural biology studies [10]. Current manufacturing routes employ Buchwald-Hartwig amination between Boc-piperazine and 4-bromo-2-methoxyaniline, achieving yields >75% under optimized conditions. Regulatory designations classify it as a non-hazardous material (GHS Category: Warning; H315/H319/H335), though industrial handling requires standard respiratory and dermal protection [7] [8].
Table 4: Key Patents Involving the Compound as Intermediate
Patent Number | Focus Area | Key Claims | Priority Year |
---|---|---|---|
US9012461B2 | FAK Inhibitors | • Synthetic routes to pyrrolopyrimidine FAK inhibitors• Use of intermediate in coupling/deprotection steps | 2012 |
WO2012061299A1 | EGFR/HER2 Inhibitors | • Heterocyclic compounds for mutant EGFR inhibition• Role of methoxyphenylpiperazine in enhancing kinase selectivity | 2011 |
Comprehensive Compound Nomenclature
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1